Enhanced Lipophilicity (XLogP3-AA = 4) Drives Calculated Membrane Permeability vs. Unsubstituted and Chloro Analogs
The 4-methoxy substitution on the benzothiazole ring elevates the computed XLogP3-AA to 4.0, compared to 3.5 for the unsubstituted benzothiazole analog (CAS 309271-15-6) and 3.8 for the 4-chloro analog (CAS 897479-85-5) [1][2][3]. This logP increment quantitatively predicts improved passive membrane permeability as estimated by Lipinski's framework and correlates with enhanced blood-brain barrier penetration potential in silico models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | Unsubstituted benzothiazole analog: XLogP3-AA = 3.5; 4-chloro analog: XLogP3-AA = 3.8 |
| Quantified Difference | ΔXLogP = +0.5 over unsubstituted analog; ΔXLogP = +0.2 over 4-chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher XLogP directly translates to increased predicted passive membrane permeability, which is a critical selection criterion when designing compounds for intracellular targets or CNS applications where the unsubstituted analog would be predicted to have lower cell penetration.
- [1] PubChem. 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. CID 7539402. https://pubchem.ncbi.nlm.nih.gov/compound/897477-52-0 (accessed 2026-04-28). View Source
- [2] PubChem. 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. CID 2776688. Molecular Weight 351.47, XLogP3-AA = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/309271-15-6 (accessed 2026-04-28). View Source
- [3] PubChem. 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. CID 2776690. Molecular Weight 385.91, XLogP3-AA = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/897479-85-5 (accessed 2026-04-28). View Source
